Difluoro Atorvastatin Calcium Salt

Beschreibung

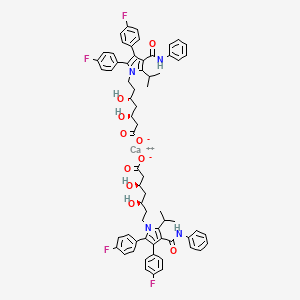

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H34F2N2O5.Ca/c2*1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNNLAQUOIPKCS-MNSAWQCASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H66CaF4N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Chemistry Research

Strategies for Difluoro Atorvastatin (B1662188) Calcium Salt Synthesis

The primary strategy for synthesizing the core pyrrole (B145914) structure of statins like Atorvastatin is the Paal-Knorr pyrrole synthesis. researchgate.net This methodology can be adapted to produce the difluoro analogue by utilizing a specific diketone precursor.

The synthesis of Difluoro Atorvastatin Calcium Salt necessitates precise control over the stereochemistry of the dihydroxyheptanoate side chain, which is crucial for its biological activity. The key chiral centers are at the C-3 and C-5 positions of this side chain.

Established stereoselective routes for the Atorvastatin side chain are directly applicable. One prominent approach involves the use of a chiral precursor, such as (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl-acetic acid tert-butyl ester. google.com This chiral building block is reacted with a diketone in a Paal-Knorr condensation to form the pyrrole ring with the side chain already attached. biomolther.org

The pivotal step that would lead to the difluoro analogue is the use of a symmetrical 1,4-diketone bearing two 4-fluorophenyl groups, namely 1,2-bis(4-fluorophenyl)-4-methyl-1,4-dioxopentane, in place of the standard precursor used for Atorvastatin. The subsequent steps of deprotection of the diol, hydrolysis of the tert-butyl ester, and formation of the calcium salt would follow established procedures for Atorvastatin. researchgate.net

Table 1: Key Reactions in Stereoselective Synthesis

| Reaction Step | Description | Key Reagents & Conditions |

|---|---|---|

| Paal-Knorr Pyrrole Synthesis | Condensation of the difluoro-diketone with the chiral amino side-chain precursor to form the substituted pyrrole ring. | Pivalic acid, Cyclohexane (B81311)/Toluene (B28343), Reflux google.com |

| Ketal Deprotection | Acid-catalyzed removal of the acetonide protecting group to reveal the diol functionality on the side chain. | 1N HCl in Methanol (B129727) google.com |

| Ester Hydrolysis & Salt Formation | Saponification of the tert-butyl ester followed by introduction of calcium ions to precipitate the final salt. | Sodium Hydroxide, Calcium Chloride biomolther.org |

The pharmaceutical industry places a strong emphasis on developing environmentally benign synthetic processes. For statin synthesis, green chemistry principles have been notably applied to the production of the chiral side-chain intermediates. epa.gov These advancements are directly relevant to a hypothetical green synthesis of this compound.

A key innovation is the use of biocatalysis. psu.edu A multi-enzyme, two-step process has been developed for producing the key hydroxynitrile intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate. epa.govrsc.org This process utilizes:

A ketoreductase (KRED) for the enantioselective reduction of a chloro-ketoester.

A glucose dehydrogenase (GDH) for cofactor (NADP) regeneration.

A halohydrin dehalogenase (HHDH) to catalyze the cyanation step under neutral pH and ambient temperature, avoiding the harsh alkaline conditions of traditional methods. psu.edu

Investigation and Characterization of Synthetic Intermediates and Byproducts

As this compound is primarily considered a process-related impurity in Atorvastatin synthesis, its investigation is crucial for quality control. Its formation can arise from impurities in the starting materials for the Paal-Knorr reaction. The primary intermediate of concern would be the difluorinated diketone precursor.

The final compound, also known as Atorvastatin Related Compound C, has been characterized. Its properties are summarized in the table below.

Table 2: Properties of this compound and Key Precursor

| Compound Name | Formula | Molecular Weight | Role in Synthesis |

|---|---|---|---|

| This compound | C₆₆H₆₆CaF₄N₄O₁₀ | 1191.3 g/mol | Final Product / Byproduct nih.gov |

| 1,2-bis(4-fluorophenyl)-4-methyl-1,4-dioxopentane | C₁₈H₁₆F₂O₂ | 318.3 g/mol | Key Diketone Intermediate |

Data sourced from PubChem CID 88038664 for the final compound. Properties of the intermediate are calculated.

Characterization relies on standard analytical techniques, including High-Performance Liquid Chromatography (HPLC) for separation and detection, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. biomolther.org

Optimization of Reaction Parameters for Research Scale Production

The optimization of reaction parameters can be viewed from two perspectives: minimizing the formation of Difluoro Atorvastatin as an impurity or, hypothetically, maximizing its yield on a research scale.

To minimize its presence in Atorvastatin production, stringent control over the purity of the starting diketone is essential. Analytical methods must be in place to detect any difluorinated analogue in the raw materials.

For a deliberate research-scale synthesis, optimization would focus on the key Paal-Knorr condensation and the final salt formation steps.

Table 3: Optimization of Reaction Parameters

| Parameter | Objective | Typical Conditions & Considerations |

|---|---|---|

| Catalyst Load (Paal-Knorr) | Maximize conversion rate and yield. | Pivalic acid is a common catalyst. Optimization involves finding the lowest effective molar ratio to minimize cost and downstream purification. google.com |

| Solvent System | Ensure reactants are soluble and facilitate water removal. | A mixture of a non-polar solvent like cyclohexane or toluene with a co-solvent like THF is often used to allow for azeotropic removal of water via a Dean-Stark apparatus. google.combiomolther.org |

| Reaction Temperature | Balance reaction rate with byproduct formation. | Typically conducted at the reflux temperature of the solvent system (e.g., 70-85 °C). google.com |

| pH Control (Salt Formation) | Ensure complete saponification and efficient precipitation of the calcium salt. | The pH is carefully controlled during the hydrolysis with NaOH and subsequent addition of a calcium salt like calcium chloride or calcium acetate. biomolther.orgnih.gov |

| Crystallization Conditions | Control crystal size and purity of the final product. | Parameters include solvent mixture (e.g., water/methanol/MTBE), temperature, and seeding to ensure consistent crystal form. google.com |

Advanced Structural Elucidation and Solid State Characterization

Spectroscopic Approaches for Molecular Structure Confirmation

Spectroscopic methods are fundamental in verifying the molecular identity and structure of Difluoro Atorvastatin (B1662188) Calcium Salt. These techniques provide detailed information on the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research (e.g., 1H, 13C, 19F ssNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Difluoro Atorvastatin Calcium Salt. Techniques such as 1H, 13C, and 19F NMR provide precise information about the local environment of each nucleus, allowing for the confirmation of the compound's complex structure. nih.gov

Solid-state NMR (ssNMR) is particularly valuable for studying the compound in its solid form, which is often how it is utilized in pharmaceutical contexts. nsf.gov Studies on the closely related Atorvastatin Calcium have employed 13C, 19F, and 15N magic angle spinning NMR to investigate its structure. nsf.govnih.gov Such analyses reveal that the asymmetric unit of the crystal lattice can contain two distinct atorvastatin molecules, providing insights into intermolecular interactions. nsf.govnih.govresearchgate.net For this compound, 19F ssNMR is especially crucial for characterizing the fluorine atoms' environments, which can help differentiate between various solid-state forms or polymorphs. researchgate.net

Table 1: Representative Solid-State 13C NMR Chemical Shifts for Atorvastatin Calcium Form I Note: This data is for the parent compound, Atorvastatin Calcium, and serves as an illustrative example of the data generated by this technique. blogspot.comgoogle.com

| Assignment | Chemical Shift (ppm) |

| Aromatic Carbons | 113.8 - 137.0 |

| C16 | 159.3, 166.7 (broad) |

| C12 or C25 | 178.4, 182.8 |

| C8, C10 | 64.9 - 73.1 |

| Methylene (B1212753) Carbons | 40.2 - 47.4 |

| C33 | 25.2, 26.4 |

| C34 | 21.3, 21.9 |

Mass Spectrometry (MS) Applications for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of this compound. synthinkchemicals.com High-resolution mass spectrometry provides a precise mass measurement, allowing for the verification of the molecular formula, C₆₆H₆₆CaF₄N₄O₁₀. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for identifying and quantifying the compound, even in complex matrices. lcms.czguidechem.com This technique involves ionizing the molecule and then separating the ions based on their mass-to-charge (m/z) ratio. guidechem.com Further fragmentation of a selected parent ion produces a unique pattern of daughter ions, which serves as a structural fingerprint, confirming the identity of the compound and its various substructures. lcms.cz

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of a Related Atorvastatin Compound Note: This table illustrates the type of data generated by mass spectrometry for a related molecule, Defluoro Atorvastatin, to demonstrate the technique's application. uni.lu

| Adduct | m/z Ratio |

| [M+H]⁺ | 541.26973 |

| [M+Na]⁺ | 563.25167 |

| [M-H]⁻ | 539.25517 |

| [M+NH₄]⁺ | 558.29627 |

| [M+K]⁺ | 579.22561 |

| [M+H-H₂O]⁺ | 523.25971 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. nih.gov These techniques probe the vibrational modes of molecules, providing a characteristic spectrum that reflects the compound's chemical bonds.

FTIR spectroscopy of the related Atorvastatin Calcium reveals distinct absorption bands corresponding to key functional groups. nveo.org These include vibrations for aromatic groups, methyl (-CH₃) and methylene (-CH₂) stretching, and carbon-fluorine (C-F) bonds. nveo.org The presence and position of these bands in the spectrum of this compound confirm its structural integrity. nih.gov Raman spectroscopy offers complementary information and is particularly useful for identifying and quantifying different polymorphic forms in solid samples. nih.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for Atorvastatin Calcium Note: This data pertains to Atorvastatin Calcium and is representative of the functional groups also present in the difluoro variant. nveo.org

| IR Frequency (cm⁻¹) | Corresponding Functional Group / Vibration |

| 3085.89 | Aromatic group |

| 2970.17 | -CH₃ Stretching |

| 2930.58 | CH₂ Stretching |

| 1610.67 | C=N |

| 1579.56 | C-C Aromatic |

| 768.38 | C-F |

X-ray Diffraction Techniques for Crystalline Structure Analysis

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of this compound, providing definitive information about its crystalline structure, including atomic arrangement, stereochemistry, and polymorphism.

Single Crystal X-ray Diffraction for Absolute Stereochemical Assignment

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous assignment of the absolute stereochemistry of chiral centers within the molecule. nih.gov For a complex molecule like this compound, which has defined stereocenters, single-crystal XRD provides the precise coordinates of each atom, confirming the (3R,5R) configuration of the dihydroxyheptanoate side chain. nih.govnih.gov This level of structural detail is critical for understanding the molecule's interaction with its biological target.

X-ray Powder Diffraction (XRPD) for Polymorph Identification and Purity Assessment

X-ray Powder Diffraction (XRPD) is a crucial tool for analyzing the solid-state properties of pharmaceutical compounds. nveo.org Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties. google.com XRPD provides a unique "fingerprint" for each polymorphic form, based on the diffraction pattern produced by the crystalline lattice.

The XRPD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is used to identify known polymorphs of this compound, detect new forms, and assess the purity of a given sample. nih.gov Even minor variations in the crystal lattice result in a different XRPD pattern, making it a highly sensitive technique for solid-state characterization. researchgate.net

Table 4: Characteristic X-ray Powder Diffraction Peaks for Atorvastatin Calcium Form V Note: This data is for a specific polymorph of the parent compound, Atorvastatin Calcium, illustrating how XRPD data is presented. google.com

| Diffraction Angle (2θ) | Description |

| 5.3 ± 0.2 | Peak |

| 8.3 ± 0.2 | Peak |

| 18-23 ± 0.2 | Broad Peak |

Chiral Purity Determination and Stereochemical Characterization Methodologies

Difluoro Atorvastatin possesses two stereogenic centers, giving rise to four possible stereoisomers. However, the therapeutic activity is specific to the (3R, 5R) enantiomer. Consequently, the stereochemical purity of this compound is a critical quality attribute that must be meticulously controlled. Various chromatographic techniques have been established for the chiral separation and quantification of impurities in the analogous compound, Atorvastatin Calcium, and these methods are directly applicable to its difluoro derivative.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining enantiomeric purity. The European Pharmacopoeia outlines a normal-phase HPLC method for Atorvastatin Calcium that utilizes a chiral stationary phase to achieve separation of the stereoisomers. mdpi.com An improved method has been developed using a Chiralpak AD-3 column, which offers a faster analysis time and reduced solvent consumption compared to the official method. mdpi.com

Supercritical Fluid Chromatography (SFC) presents a viable alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced environmental impact due to the use of supercritical CO2 as the main mobile phase component. A developed SFC method for Atorvastatin Calcium successfully separated the enantiomers in under five minutes. magtechjournal.com

Table 1: Chromatographic Methods for Chiral Purity Determination of Atorvastatin Analogs

| Technique | Column | Mobile Phase | Flow Rate | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| HPLC | Chiralpak AD-H (150 x 4.6 mm) | n-heptane-ethanol-formic acid (96:4:0.1 v/v/v) | 1.8 mL/min | UV | European Pharmacopoeia method for enantiomeric purity. | mdpi.com |

| HPLC | Chiralpak AD-3 (250 x 4.6 mm) | n-hexane-ethanol-formic acid (90:10:0.1 v/v/v) | 1.0 mL/min | UV | Faster analysis time and less solvent consumption than the EP method. | mdpi.com |

| HPLC | Chiralcel® OD-RH | n-hexane and 2-propanol (95:5 v/v) | 1.0 mL/min | 260 nm | Successful separation of diastereomers. | ajol.infomedjpps.com |

| SFC | ACQUITY UPC2 Trefoil CEL2 (3.0 x 150 mm) | CO2 and methanol (B129727) with 0.1% TFA (78:22 v/v) | 1.5 mL/min | 244 nm | Rapid separation of enantiomers within 5 minutes with a resolution of 4.1. | magtechjournal.com |

Solid-State Nuclear Magnetic Resonance (ssNMR) for Polymorphism and Local Structural Environment Studies

The solid-state properties of an API, including polymorphism, can significantly impact its stability, solubility, and bioavailability. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local structural environment of molecules in the solid state. It is particularly valuable for characterizing different polymorphic forms of a substance.

For Atorvastatin Calcium, ssNMR studies using 13C, 19F, and 15N magic angle spinning (MAS) have been reported. nih.govresearchgate.netnsf.gov These studies provide detailed information on the chemical environment of each atom within the crystal lattice. The presence of two atorvastatin molecules in the asymmetric unit of Form I of Atorvastatin Calcium was confirmed by ssNMR data. nih.govresearchgate.netnsf.gov The inclusion of 19F ssNMR is especially pertinent for the analysis of this compound, as the fluorine atoms serve as sensitive probes of the local molecular environment.

Polymorphism is the ability of a compound to exist in more than one crystalline form. google.com Different polymorphs of Atorvastatin Calcium have been identified and can be distinguished by their unique ssNMR spectra, in conjunction with other techniques like X-ray powder diffraction (XRPD). google.comnih.gov The chemical shift anisotropy (CSA) parameters and spin-lattice relaxation times measured by ssNMR can reveal subtle differences in molecular conformation and packing within different polymorphic forms. nih.gov This information is critical for understanding the stability of different polymorphs and for controlling the crystallization process during manufacturing to ensure a consistent and stable solid form of the API.

Furthermore, ssNMR can be employed to study the local coordination environment of the calcium ion, providing insights into the intermolecular interactions that stabilize the crystal structure. nih.govdntb.gov.ua

Table 2: Solid-State NMR (ssNMR) Observables and Their Application in Polymorphism Studies

| ssNMR Nucleus | Observable Parameter | Information Gained | Relevance to this compound | Reference |

|---|---|---|---|---|

| 13C | Chemical Shift, Chemical Shift Anisotropy (CSA) | Provides information on the local electronic environment of each carbon atom, allowing for the differentiation of polymorphs based on variations in molecular conformation and packing. | Fundamental for characterizing the organic molecular structure in the solid state. | nih.govgoogle.comnih.gov |

| 19F | Chemical Shift, Chemical Shift Anisotropy (CSA) | Highly sensitive to the local environment, making it an excellent probe for detecting subtle structural differences between polymorphs. | The two fluorine atoms provide specific and sensitive probes for characterizing the solid-state structure. | nih.govnih.gov |

| 15N | Chemical Shift | Provides information about the nitrogen environments within the pyrrole (B145914) and amide groups, which can be affected by hydrogen bonding and crystal packing. | Useful for understanding intermolecular interactions in different solid forms. | nih.gov |

| 43Ca | Quadrupolar Coupling Tensor, Chemical Shift Tensor | Directly probes the local coordination environment of the calcium ion, including the nature of the counter-ion and water molecule interactions. | Elucidates the inorganic-organic interface within the crystal lattice. | nih.govdntb.gov.ua |

Analytical Method Development for Purity and Degradation Product Profiling

Chromatographic Methodologies (HPLC, UPLC, GC) Development and Validation for Research Applications

Chromatographic techniques are fundamental in the analysis of Difluoro Atorvastatin (B1662188) Calcium Salt, allowing for the separation, identification, and quantification of the active pharmaceutical ingredient (API) from its related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalently used methods due to their high resolution and sensitivity.

Several studies have focused on developing and validating HPLC and UPLC methods for atorvastatin and its analogues. mdpi.comnih.gov For instance, a rapid, reversed-phase liquid chromatographic method was developed for the quantitative determination of Atorvastatin calcium and its 12 related impurities. mdpi.com This method utilized a Zorbax Bonus-RP column with a gradient elution of water, acetonitrile, and trifluoroacetic acid, achieving a short run time of 25 minutes. mdpi.com The flow rate was maintained at 1.0 mL/min with detection at 245 nm. mdpi.com Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, precision, accuracy, linearity, and robustness. researchgate.netnih.gov

For enantiomeric purity, a normal-phase HPLC method using a Chiralpak AD-H column was described in the European Pharmacopoeia for Atorvastatin calcium salt. mdpi.com However, this method has been noted for its long analysis time and high solvent consumption. mdpi.com An alternative method was developed using a Chiralpak AD-3 column, which significantly reduced the analysis time and the volume of mobile phase required. mdpi.com

Gas Chromatography (GC) is less commonly used for non-volatile compounds like Difluoro Atorvastatin Calcium Salt unless derivatization is performed. However, GC-MS has been employed to analyze certain genotoxic impurities in Atorvastatin Calcium. researchgate.net

Table 1: Example of HPLC Method Parameters for Atorvastatin Analysis

| Parameter | Condition |

| Column | Zorbax Bonus-RP |

| Mobile Phase | Gradient elution with water–acetonitrile–trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Run Time | 25 min |

| Data sourced from a study on Atorvastatin calcium and its related impurities. mdpi.com |

Development of Stability-Indicating Methods for Chemical Degradation Pathways

Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance and for separating degradation products from the intact drug. These methods are developed by subjecting the drug to stress conditions as recommended by ICH guidelines, such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal degradation. nih.govnih.govresearchgate.net

For Atorvastatin calcium, studies have shown that the drug degrades under acidic, oxidative, thermal, and photolytic conditions, while it remains stable under basic hydrolysis. mdpi.comnih.gov A developed stability-indicating LC method was able to resolve the degradation products from Atorvastatin and its known impurities, confirming the method's specificity. nih.gov The mass balance in these studies is often calculated to ensure that all degradation products are accounted for, with values close to 100% indicating a well-developed method. mdpi.comresearchgate.net

Quantitative and Qualitative Analysis of Process-Related Impurities and Degradants

The synthesis of this compound can lead to the formation of various process-related impurities. synzeal.com Additionally, degradation of the drug substance can generate further impurities. nih.gov The identification (qualitative analysis) and quantification (quantitative analysis) of these impurities are critical for ensuring the safety and efficacy of the final product. nih.govshimadzu.comgoogle.com

HPLC and UPLC methods coupled with UV detection are the primary tools for quantifying these impurities. waters.comwaters.com The European Pharmacopoeia sets limits for specific impurities in atorvastatin, such as impurity A and B at 0.3%, and impurity C and D at 0.15%. waters.comwaters.comresearchgate.net The development of sensitive methods is necessary to detect and quantify these impurities at such low levels. mdpi.com Linearity studies are performed to establish the concentration range over which the method is accurate, with correlation coefficients (R²) greater than 0.998 being desirable. waters.comwaters.com

For qualitative analysis, that is, the identification of unknown impurities, hyphenated techniques are often employed.

Application of Hyphenated Analytical Techniques (LC-MS, GC-MS, LC-NMR) in Impurity Research

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the structural elucidation of impurities. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the analysis of impurities in Atorvastatin and its derivatives. shimadzu.com LC-MS provides molecular weight information that is crucial for identifying unknown impurities. shimadzu.comwaters.com In-source fragmentation, a pseudo-MS/MS approach, can be used to generate fragment ions, providing further structural information. shimadzu.comwaters.comwaters.com For example, LC-MS has been used to identify seven process-related impurities in atorvastatin calcium drug substance. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the determination of specific genotoxic impurities in Atorvastatin Calcium. researchgate.net This technique is particularly suitable for volatile or semi-volatile impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) , although less common, provides detailed structural information that can be definitive in impurity identification. The direct coupling of LC and NMR allows for the separation and subsequent structural analysis of impurities without the need for isolation.

Table 2: Hyphenated Techniques in Impurity Analysis

| Technique | Application in this compound Analysis |

| LC-MS | Identification and characterization of process-related and degradation impurities by providing molecular weight and fragmentation data. researchgate.netshimadzu.com |

| GC-MS | Analysis of specific, often volatile, genotoxic impurities. researchgate.net |

| LC-NMR | Definitive structural elucidation of complex impurities. |

Forced Degradation Studies for Chemical Degradation Pathway Elucidation

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the degradation pathways of a drug substance. nih.govresearchgate.net By subjecting this compound to harsh conditions, potential degradation products that could form during storage and handling can be identified. mdpi.comnih.gov

The typical stress conditions employed include:

Acidic and Basic Hydrolysis: The drug is exposed to acidic and basic solutions to assess its susceptibility to hydrolysis. Atorvastatin calcium has been found to be susceptible to acid hydrolysis but stable under basic conditions. nih.govnih.gov

Oxidation: The drug is treated with an oxidizing agent, such as hydrogen peroxide, to evaluate its oxidative stability. nih.govgoogle.comgoogle.com

Thermal Degradation: The drug is exposed to high temperatures to assess its stability to heat. nih.govresearchgate.net

Photodegradation: The drug is exposed to light to determine its photostability. nih.govresearchgate.net

The degradation products formed under these conditions are then analyzed using stability-indicating chromatographic methods, often in conjunction with mass spectrometry, to identify their structures and understand the degradation pathways. mdpi.comnih.gov For example, oxidative degradation of atorvastatin calcium has been shown to produce several specific products. google.comgoogle.com

Table 3: Summary of Forced Degradation Conditions for Atorvastatin Calcium

| Stress Condition | Observation | Reference |

| Acidic Hydrolysis | Degradation observed | mdpi.comnih.gov |

| Basic Hydrolysis | No significant degradation | nih.gov |

| Oxidation (e.g., H₂O₂) | Degradation observed | mdpi.comnih.gov |

| Thermal Degradation | Degradation observed | mdpi.comnih.gov |

| Photolytic Degradation | Degradation observed | mdpi.comnih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of atorvastatin (B1662188) analogs. researchgate.net Studies have focused on understanding how the introduction of fluorine atoms impacts the molecule's electronic properties. These calculations help in determining key descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting chemical reactivity. researchgate.net

Molecular electrostatic potential (MEP) maps, generated through these calculations, reveal the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. researchgate.net This information is vital for predicting how difluoro atorvastatin will interact with biological targets. Furthermore, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated to assess the stability of different conformations of the molecule. researchgate.net

Molecular Dynamics and Docking Simulations for Protein-Ligand Interactions (e.g., HMG-CoA Reductase)

Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interaction between difluoro atorvastatin and its primary target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govresearchgate.net Docking studies predict the preferred binding orientation of the ligand within the enzyme's active site, while MD simulations provide a dynamic view of this interaction over time, revealing the stability of the ligand-protein complex. researchgate.net

Studies on atorvastatin analogues have shown that the introduction of fluorine atoms can enhance the inhibitory activity. nih.govresearchgate.net MD simulations have identified key amino acid residues within the HMG-CoA reductase binding site that are crucial for the interaction. These include residues like Lys735, Arg590, Asp690, and Asn686, which form important hydrogen bonds and electrostatic interactions with the ligand. nih.govresearchgate.net The simulations also highlight the significance of hydrophobic interactions between the ligand and hydrophobic regions of the enzyme's active site. nih.govresearchgate.net

| Computational Technique | Key Findings for Atorvastatin Analogs | Interacting Residues in HMG-CoA Reductase |

|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity. Fluorinated derivatives show potentially improved binding. nih.govresearchgate.net | Lys735, Arg590, Asp690, Asn686 nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Reveals stability of the ligand-protein complex and identifies key interactions over time. nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For atorvastatin analogs, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for potent HMG-CoA reductase inhibition. nih.gov

These models have demonstrated that both electrostatic and hydrophobic fields play a crucial role in the inhibitory activity of these compounds. nih.govresearchgate.net The insights gained from QSAR models are valuable for the rational design of new, potentially more effective, atorvastatin analogs. nih.govnih.gov For instance, research has indicated that the introduction of fluorine atoms or gem-difluoro groups could significantly enhance the inhibitory activity. nih.govresearchgate.net

| QSAR Model | Key Parameters | Significance |

|---|---|---|

| CoMFA (Comparative Molecular Field Analysis) | q² = 0.558, r² = 0.977 nih.gov | Indicates a good predictive model for the biological activity of atorvastatin analogs. nih.gov |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | q² = 0.582, r² = 0.919 nih.gov | Highlights the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is essential for understanding the three-dimensional structure of difluoro atorvastatin and how it influences its biological activity. The molecule's flexibility allows it to adopt various conformations, and identifying the low-energy, biologically active conformation is a key objective.

Theoretical calculations can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This "energy landscape mapping" provides insights into the molecule's dynamic behavior. For atorvastatin enantiomers, studies have shown that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. researchgate.net

In Silico Prediction of Molecular Properties for Research Design (e.g., ADMET in silico)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery and development. slideshare.netresearchgate.net These computational models can forecast the pharmacokinetic profile of a compound before it is synthesized, saving time and resources. nih.govnih.gov

For difluoro atorvastatin, ADMET prediction tools can estimate properties such as aqueous solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org While specific data for difluoro atorvastatin calcium salt is not extensively published, general ADMET predictors are used to assess the drug-likeness of new chemical entities. These predictions are based on the molecule's structural features and physicochemical properties. slideshare.net

| ADMET Property | Predicted Outcome for Statin-like Compounds | Importance in Drug Design |

|---|---|---|

| Aqueous Solubility | Influences dissolution and absorption. | Crucial for oral bioavailability. |

| Intestinal Absorption | High permeability is desirable for oral drugs. frontiersin.org | Determines the fraction of the drug that reaches systemic circulation. |

| Metabolism (Cytochrome P450) | Prediction of potential drug-drug interactions. frontiersin.org | Affects the drug's half-life and potential for toxicity. |

| Toxicity | Early identification of potential toxicophores. | Minimizes the risk of adverse effects. |

Pre Clinical Mechanistic Investigations in Vitro and Non Human Models

Molecular Binding and Enzyme Inhibition Kinetics in Isolated Systems (e.g., HMG-CoA Reductase)

The primary mechanism of action for statins, the class to which Difluoro Atorvastatin (B1662188) Calcium Salt belongs, is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. sigmaaldrich.com This enzyme is crucial for the synthesis of cholesterol in the body. Detailed in vitro studies are typically conducted to determine the potency of new analogues.

Key parameters evaluated include:

Inhibition Constant (Ki): This value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity for the enzyme.

Half-maximal Inhibitory Concentration (IC50): This measures the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. For atorvastatin, the parent compound, the IC50 value for HMG-CoA reductase inhibition is reported to be 8 nM. adooq.comtargetmol.com

Thermodynamic Parameters: Isothermal titration calorimetry (ITC) is often used to measure the binding enthalpy (ΔH) and entropy (ΔS), which provides insight into the nature of the binding interaction.

Data for Difluoro Atorvastatin Calcium Salt: Specific Ki, IC50, or thermodynamic data for the binding of this compound to HMG-CoA reductase are not readily available in published scientific literature. While studies on atorvastatin and its other metabolites, such as 2-hydroxy atorvastatin, exist, this information cannot be directly extrapolated to the difluoro analogue. adooq.comtargetmol.com

Cell-Based Assays for Target Pathway Modulation in Research Cell Lines

To understand the cellular effects of a potential drug, a variety of cell-based assays are employed. For a compound like this compound, these assays would typically investigate its impact on pathways related to cholesterol metabolism and other pleiotropic effects observed with statins.

Examples of relevant assays include:

Cholesterol Synthesis Inhibition: Measuring the reduction of cholesterol production in cell lines such as HepG2 (a human liver cell line).

Upregulation of LDL Receptors: Assessing the increase in the expression of low-density lipoprotein (LDL) receptors on the cell surface, a key mechanism for cholesterol clearance from the circulation.

Anti-inflammatory Effects: Investigating the modulation of inflammatory pathways, such as the inhibition of NF-κB activation or the reduction of pro-inflammatory cytokine expression in cell types like vascular smooth muscle cells (VSMCs) or macrophages. nih.gov

Cell Proliferation and Migration Assays: For instance, atorvastatin has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which is relevant to its potential effects on atherosclerosis. nih.gov

Data for this compound: There is a lack of specific data from cell-based assays that have evaluated the activity of this compound on these or other relevant cellular pathways.

In Vitro Metabolism and Metabolite Identification Research (e.g., microsomal stability, cytochrome P450 interaction)

Understanding the metabolic fate of a new chemical entity is a critical component of pre-clinical research. These studies help predict how the compound will be processed in the body.

Key areas of investigation include:

Microsomal Stability: This assay determines the rate at which the compound is metabolized by liver microsomes, which contain a high concentration of drug-metabolizing enzymes. This provides an early indication of the compound's metabolic clearance.

Cytochrome P450 (CYP) Interaction: Identifying which specific CYP450 isoenzymes are responsible for the metabolism of the compound. Atorvastatin, for example, is primarily metabolized by CYP3A4 and to a lesser extent by CYP3A5. nih.gov This information is crucial for predicting potential drug-drug interactions.

Metabolite Identification: Characterizing the chemical structures of the metabolites formed. The metabolites of atorvastatin, such as ortho- and para-hydroxyatorvastatin, have been extensively studied. nih.gov

Data for this compound: Specific data on the microsomal stability, the specific CYP450 enzymes involved in its metabolism, and the identification of its metabolites are not available in the current body of scientific literature.

Plasma Protein Binding Studies in In Vitro Systems

The extent to which a drug binds to proteins in the blood, such as albumin, can significantly influence its distribution, clearance, and pharmacological activity. Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active.

These studies are typically conducted using methods like:

Equilibrium Dialysis

Ultracentrifugation

Ultrafiltration

Data for this compound: Atorvastatin is known to be highly bound to plasma proteins, with reports of over 98% binding. nih.govnih.gov However, the specific percentage of plasma protein binding for this compound has not been reported in the available literature.

Q & A

Advanced Research Question

- Nanocrystal Formulation : Antisolvent precipitation with polymers (e.g., HPMC) to reduce particle size to <500 nm, enhancing dissolution rate .

- Coamorphous Systems : Liquid-assisted grinding with dipicolinic acid to disrupt crystallinity, improving solubility by 3–5 fold .

- Lipid-Based Carriers : Encapsulation in SNEDDS (self-nanoemulsifying drug delivery systems) to bypass first-pass metabolism .

Data Contradiction Analysis : Conflicting solubility results may arise from polymorphic transitions; confirm with PXRD post-processing .

How do metabolic pathways of this compound differ from the parent compound?

Advanced Research Question

In vitro studies using hepatic microsomes reveal:

- CYP3A4 Inhibition : Difluoro substitution reduces CYP3A4-mediated oxidation, decreasing metabolite formation (e.g., ortho-hydroxy derivatives) .

- Glucuronidation : Enhanced UDP-glucuronosyltransferase activity due to fluorine’s electronegativity, increasing renal clearance .

Methodological Tip : Use deuterated internal standards (e.g., ortho-hydroxy Atorvastatin-d5) to quantify metabolites via LC-MS/MS .

What are the best practices for handling and storing this compound in laboratory settings?

Basic Research Question

- Storage : 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Handling : Use gloveboxes for weighing to avoid moisture absorption; equilibrate to room temperature before use .

- Waste Disposal : Neutralize with 1M HCl before incineration to prevent environmental release of fluorinated byproducts .

Advanced Tip : Conduct periodic stability testing using forced degradation assays to update storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.